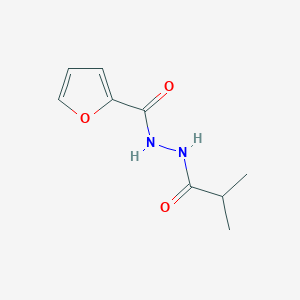
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide, commonly known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It was first discovered by Dow AgroSciences in 1993 and was introduced to the market in 2005. Diclosulam is known for its broad-spectrum activity against a wide range of weeds, including difficult-to-control species such as marestail, waterhemp, and Palmer amaranth.
Mecanismo De Acción
The herbicidal activity of diclosulam is due to its ability to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources during its application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclosulam is a useful tool for studying the biosynthesis of branched-chain amino acids in plants and the impact of ALS inhibition on plant growth and development. However, its effectiveness can be affected by environmental factors such as temperature, soil moisture, and pH.
Direcciones Futuras
There are several areas of research that are currently being explored with regards to diclosulam. These include:
1. Development of new formulations that improve the efficacy and safety of diclosulam.
2. Investigation of the impact of diclosulam on non-target organisms, including soil microorganisms and beneficial insects.
3. Study of the potential for diclosulam to be used in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Exploration of the potential for diclosulam to be used in sustainable agriculture practices, such as conservation tillage and cover cropping.
In conclusion, diclosulam is a herbicide that has been extensively studied for its herbicidal properties and its potential use in agriculture. Its mechanism of action involves the inhibition of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has a low toxicity to mammals and birds, but can be toxic to aquatic organisms. Future research is focused on improving the efficacy and safety of diclosulam, investigating its impact on non-target organisms, and exploring its potential for use in sustainable agriculture practices.
Métodos De Síntesis
The synthesis of diclosulam involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 3-methylphenol to form 3,4-dichloro-2-(3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
Diclosulam has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Diclosulam has also been studied for its impact on soil microbial communities and its potential to affect soil health.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPHENAOIUVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)

